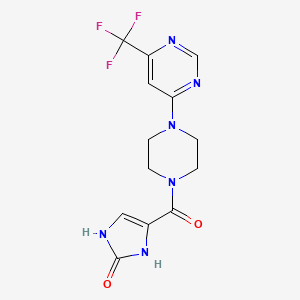
4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor for RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of approximately 0.4 nM .
Molecular Structure Analysis
The molecular formula of this compound is C27H32FN9O2, and it has a molecular weight of 533.6 . The structure of the compound includes a pyrimidinyl group, a piperazine group, and an imidazolone group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations greater than 100 mg/mL (187.41 mM), but it is insoluble in water . The compound should be stored at 4°C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
In vivo, BLU-667 can effectively inhibit NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 . BLU-667 has good tolerance in in vivo experiments . This suggests that it may have potential for further development and application in the treatment of cancers with RET mutations and fusions.
Eigenschaften
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6O2/c14-13(15,16)9-5-10(19-7-18-9)21-1-3-22(4-2-21)11(23)8-6-17-12(24)20-8/h5-7H,1-4H2,(H2,17,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMDQLZZHPNTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)
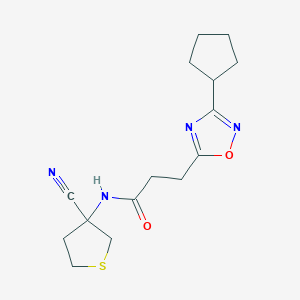

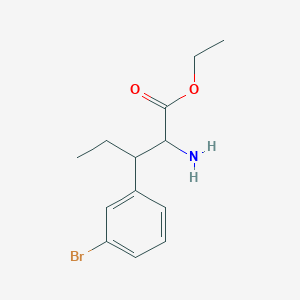
![5-Methyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2975449.png)
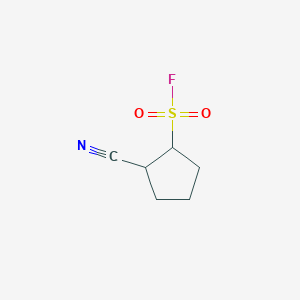
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2975452.png)
![2-propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2975455.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2975458.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid](/img/structure/B2975460.png)
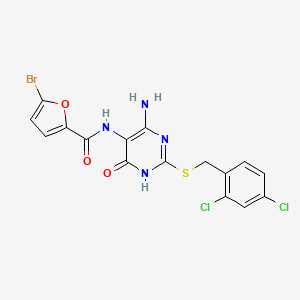
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2975464.png)